molecular formula C12H11NO B6421527 7-methyl-2H,3H-furo[2,3-b]quinoline CAS No. 73863-57-7

7-methyl-2H,3H-furo[2,3-b]quinoline

Cat. No. B6421527
CAS RN: 73863-57-7
M. Wt: 185.22 g/mol
InChI Key: QDAZDTHZWMJGFO-UHFFFAOYSA-N
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Description

7-Methyl-2H,3H-furo[2,3-b]quinoline is a heterocyclic compound . It is also known as 2,3-Dihydro-7-methylfuro[2,3-b]quinoline . The molecular formula of this compound is C12H11NO .


Synthesis Analysis

The synthesis of 7-methyl-2H,3H-furo[2,3-b]quinoline and similar compounds has been reported in the literature . For instance, some new 3H-furo[2,3-b]imidazo[4,5-f]quinolines and 3H-furo[2,3-b]pyrazolo[4,3-f]quinolines were obtained from the reaction of 1-alkyl-5-nitro-1H-benzoimidazoles and 1-alkyl-5-nitro-1H-indazoles with 2-(5-methylfuran-2-yl)acetonitrile .


Molecular Structure Analysis

The molecular structure of 7-methyl-2H,3H-furo[2,3-b]quinoline consists of a fused ring system containing a furan ring and a quinoline ring . The molecular weight of this compound is 185.222 Da .

Scientific Research Applications

Synthesis of Heterocycles

The compound can be used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles are of interest due to their unique biological activities .

Antioxidant Effectiveness

The position of the hydroxyl group and furo[2,3-b] moiety in the compound can influence its antioxidant effectiveness . This property can be beneficial in various biological and pharmacological applications .

Inhibitors of Aldose Reductase

2,3-Dihydrofuro[3,2-h]quinolines, which are related compounds, have been studied as inhibitors of aldose reductase . This enzyme plays a crucial role in the development of several long-term diabetic complications, so inhibitors can have therapeutic potential .

Antimalarial Agents

Related compounds have also been studied as antimalarial agents . Malaria is a major global health problem, and new treatments are continually needed .

Antifungal Applications

Quinolones and their heteroannulated derivatives, including 7-Methyl-2,3-dihydrofuro[2,3-b]quinoline, have been studied for their antifungal properties .

Anti-inflammatory Applications

These compounds have also been studied for their anti-inflammatory properties . Inflammation is a common response to injury or disease, and anti-inflammatory compounds can help manage it .

Anti-diabetes Applications

Quinolones and their derivatives have been studied for their potential anti-diabetes applications . Diabetes is a major global health issue, and new treatments are continually being sought .

Anti-Alzheimer’s Disease Applications

These compounds have also been studied for their potential applications in treating Alzheimer’s disease . Alzheimer’s disease is a progressive disorder that causes brain cells to waste away (degenerate) and die .

Future Directions

The future directions for the study of 7-methyl-2H,3H-furo[2,3-b]quinoline could involve further exploration of its synthesis, chemical reactions, and potential biological activities . This could include the development of more efficient synthesis methods, investigation of additional chemical reactions, and in-depth studies of its biological activities and mechanisms of action.

properties

IUPAC Name

7-methyl-2,3-dihydrofuro[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-8-2-3-9-7-10-4-5-14-12(10)13-11(9)6-8/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAZDTHZWMJGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(CCO3)C=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701276001
Record name 2,3-Dihydro-7-methylfuro[2,3-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779262
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-Methyl-2,3-dihydrofuro[2,3-b]quinoline

CAS RN

73863-57-7
Record name 2,3-Dihydro-7-methylfuro[2,3-b]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73863-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-7-methylfuro[2,3-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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